TUG-1609

FFA2 BRET Binding Affinity

TUG-1609 is a purpose-built fluorescent tracer for FFA2/GPR43, combining an azetidine antagonist scaffold with an NBD fluorophore. Unlike generic antagonists, it enables direct, real-time BRET-based saturation and kinetic binding assays for unlabeled ligand characterization. Ideal for HTS and SAR studies, it delivers a high specific-to-nonspecific signal essential for reliable quantitative analysis.

Molecular Formula C36H36F3N7O6
Molecular Weight 751.7822
Cat. No. B1193712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTUG-1609
SynonymsTUG-1609;  TUG 1609;  TUG1609.
Molecular FormulaC36H36F3N7O6
Molecular Weight751.7822
Structural Identifiers
SMILESO=C(C1(C)N(C(CC2=CSC3=CC=CC=C32)=O)CC1)N(CCCC(NCCCNC4=CC=C([N+]([O-])=O)C5=NON=C54)=O)CC6=CC=C(C(F)(F)F)C=C6
InChIInChI=1S/C36H36F3N7O6S/c1-35(15-19-45(35)31(48)20-24-22-53-29-7-3-2-6-26(24)29)34(49)44(21-23-9-11-25(12-10-23)36(37,38)39)18-4-8-30(47)41-17-5-16-40-27-13-14-28(46(50)51)33-32(27)42-52-43-33/h2-3,6-7,9-14,22,40H,4-5,8,15-21H2,1H3,(H,41,47)
InChIKeyAIDBKOYWDBMNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TUG-1609 for FFA2/GPR43 BRET Binding Assays: A High-Affinity Fluorescent Tracer


TUG-1609 is a fluorescent tracer designed for the free fatty acid receptor 2 (FFA2/GPR43), a G protein-coupled receptor implicated in metabolic and inflammatory diseases [1]. It was developed by conjugating a nitrobenzoxadiazole (NBD) fluorophore to a known azetidine FFA2 antagonist scaffold, creating a tool intended for bioluminescence resonance energy transfer (BRET)-based saturation and kinetic binding experiments [1]. The compound exhibits high affinity for FFA2 and a high specific-to-nonspecific BRET binding signal, making it a reliable probe for characterizing unlabeled ligand interactions [1].

Why Generic FFA2 Antagonists or Unoptimized Tracers Cannot Replace TUG-1609 in Quantitative Binding Studies


Substituting TUG-1609 with a generic FFA2 antagonist or an alternative fluorescent probe is not straightforward for quantitative binding studies. While compounds like GLPG0974 are potent FFA2 antagonists (IC50 = 9 nM, Kd = 7.5 nM) [1], they lack a fluorescent reporter, making them unsuitable for direct, real-time kinetic or saturation binding assays without additional labeling steps. TUG-1609 was specifically engineered to retain high receptor affinity while incorporating an NBD fluorophore at a non-critical carboxylic acid moiety, a design that minimizes disruption to receptor binding [2]. This targeted modification ensures that TUG-1609 can function as a true tracer in BRET-based competition assays, providing a direct readout of binding constants and kinetics for unlabeled ligands, a capability not shared by non-fluorescent antagonists [2].

TUG-1609 Quantitative Performance Metrics vs. Alternative FFA2 Assay Tools


TUG-1609 Affinity (Kd) vs. Radioligand [3H]GLPG0974 in BRET Saturation Binding

TUG-1609 demonstrates a high binding affinity for the FFA2 receptor, with a dissociation constant (Kd) of 65 nM determined via BRET-based saturation binding in HEK293 cells expressing Nluc-tagged FFA2 [1]. This affinity is comparable to, though slightly lower than, the affinity of the potent antagonist GLPG0974 (Kd = 7.5 nM) [2]. The successful retention of high affinity confirms that the NBD fluorophore attachment does not significantly impair receptor interaction, making TUG-1609 a suitable tracer for competition binding assays [1].

FFA2 BRET Binding Affinity Fluorescent Tracer

TUG-1609 Spectral Properties for BRET Compatibility vs. Standard Fluorophores

TUG-1609 incorporates a nitrobenzoxadiazole (NBD) fluorophore, which confers a Stokes shift of 63 nm and a high quantum yield in non-polar environments [1]. This spectral profile is specifically optimized for BRET assays where the fluorophore serves as an acceptor for NanoLuciferase (Nluc) luminescence [1]. In contrast, many commercially available fluorescent probes or generic dyes lack this tailored BRET compatibility, leading to poor signal-to-noise ratios or spectral overlap with other assay components [2].

BRET Fluorescence Spectroscopy Assay Development

TUG-1609 BRET Competition Binding vs. Radioligand Binding Assays

A BRET-based competition binding assay using TUG-1609 was established and validated for determining binding constants and kinetics of unlabeled FFA2 ligands [1]. This assay provides comparable values to those obtained with radiolabeled ligands, such as [3H]GLPG0974 [2], but offers the advantages of being non-radioactive, lower in cost, and amenable to higher throughput [1]. The use of TUG-1609 in this assay eliminates the need for specialized handling and disposal associated with radioisotopes, while maintaining the quantitative rigor required for detailed pharmacological characterization [1].

BRET Radioligand Binding Assay Comparison

TUG-1609 Application Scenarios in FFA2 Drug Discovery and Pharmacological Research


High-Throughput Screening for Novel FFA2 Ligands

TUG-1609's compatibility with BRET-based competition binding assays enables high-throughput screening of compound libraries for novel FFA2 agonists or antagonists. Its non-radioactive nature and robust specific-to-nonspecific signal allow for efficient and cost-effective screening campaigns in 96- or 384-well plate formats, facilitating the identification of lead compounds targeting metabolic or inflammatory diseases [1].

Detailed Pharmacological Characterization of FFA2 Ligands

Researchers can use TUG-1609 in saturation and kinetic binding experiments to determine precise binding affinities (Kd) and association/dissociation rates (kon/koff) for unlabeled FFA2 ligands. This quantitative data is essential for understanding structure-activity relationships (SAR) and for selecting optimal drug candidates for further development [1].

Validation of FFA2 Target Engagement in Cellular Models

TUG-1609 can be employed in cellular BRET assays to confirm direct target engagement of FFA2 by potential therapeutic compounds. This application is crucial for confirming the mechanism of action of new chemical entities in a physiologically relevant context before advancing to more complex in vivo studies [1].

Comparative Studies of FFA2 Ligand Binding Kinetics

By utilizing TUG-1609 in kinetic BRET assays, researchers can compare the binding kinetics of different FFA2 ligands, such as endogenous short-chain fatty acids versus synthetic antagonists. This application is vital for understanding the dynamic interactions at the receptor and for designing ligands with desired residence times and pharmacological profiles [1].

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